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Compound of Interest

Compound Name: Irafamdastat

Cat. No.: B15604452 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

Irafamdastat, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL), is under investigation for a range of neurological disorders and, in combination

with other agents, for certain cancers. For researchers and drug development professionals,

understanding the reproducibility of experimental findings is paramount for building upon

existing work and making informed decisions. This guide provides a comparative analysis of

available data on Irafamdastat, focusing on its mechanism of action and preclinical findings,

while highlighting the current landscape of its clinical development.

In Vitro Inhibition of FAAH and MAGL
Irafamdastat's primary mechanism of action is the dual inhibition of two key enzymes in the

endocannabinoid system: FAAH and MAGL. The half-maximal inhibitory concentration (IC50) is

a critical measure of a drug's potency. While comprehensive multi-laboratory reproducibility

data from peer-reviewed publications remains limited, data from commercial suppliers provides

an initial benchmark.
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Target Enzyme Organism IC50 Value Source

Fatty Acid Amide

Hydrolase (FAAH)
Human ≤ 100 nM MedchemExpress[1]

Monoacylglycerol

Lipase (MAGL)
Human 100 nM - 1 µM MedchemExpress[1]

Note: The data presented above is from a single commercial source and should be interpreted

with caution. Independent verification from peer-reviewed studies is necessary for a robust

assessment of reproducibility.

Signaling Pathways of FAAH and MAGL Inhibition
Irafamdastat's therapeutic potential stems from its ability to modulate the endocannabinoid

system by preventing the breakdown of endogenous cannabinoids like anandamide (AEA) and

2-arachidonoylglycerol (2-AG). This leads to increased levels of these neurotransmitters, which

in turn activate cannabinoid receptors (CB1 and CB2), influencing various physiological

processes including pain, inflammation, and mood.

Below are diagrams illustrating the signaling pathways affected by the inhibition of FAAH and

MAGL.
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Figure 1: Irafamdastat inhibits FAAH, increasing anandamide levels.
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Figure 2: Irafamdastat inhibits MAGL, increasing 2-AG levels.

Preclinical Evidence
Irafamdastat has demonstrated therapeutic potential in preclinical models of neurological

disorders.

Antiepileptic Effects: As a dual inhibitor of FAAH and MAGL, Irafamdastat has shown

antiepileptic effects in preclinical studies.[1] However, specific quantitative data from multiple

independent laboratories to assess reproducibility is not readily available in the public

domain.

Clinical Trials

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15604452?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604452?utm_src=pdf-body
https://www.benchchem.com/product/b15604452?utm_src=pdf-body
https://www.benchchem.com/product/b15604452?utm_src=pdf-body
https://www.medchemexpress.com/irafamdastat.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Irafamdastat is currently being evaluated in several clinical trials for various indications. It is

important to note that in some clinical trial registrations, Irafamdastat may be referred to by its

development code, BMS-986368.

A separate compound, Iadademstat, which is an LSD1 inhibitor, is being investigated in

combination with Gilteritinib, a FLT3 inhibitor, for the treatment of relapsed/refractory Acute

Myeloid Leukemia (AML) in the FRIDA trial (NCT05546580).[2][3][4] It is crucial to distinguish

between Irafamdastat and Iadademstat as they have different mechanisms of action.

Gilteritinib works by inhibiting the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in

certain types of AML.[5][6][7][8][9]

Information on active clinical trials involving Irafamdastat (BMS-986368) includes:

Agitation in Alzheimer's Disease: A Phase 2 study is assessing the efficacy, safety, and

tolerability of Irafamdastat for the treatment of agitation in participants with Alzheimer's

disease.[10]

Spasticity in Multiple Sclerosis: A Phase 2 clinical trial is evaluating the efficacy, safety, and

tolerability of Irafamdastat for the treatment of spasticity in participants with Multiple

Sclerosis.[11]

As these trials are ongoing, detailed results and data for a reproducibility analysis are not yet

publicly available.

Experimental Protocols
Detailed experimental protocols are essential for reproducing scientific findings. Below is a

generalized workflow for assessing the in vitro inhibitory activity of a compound like

Irafamdastat.
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Figure 3: Generalized workflow for in vitro enzyme inhibition assay.

Detailed Methodologies: Specific protocols for the clinical trials mentioned are registered with

the respective clinical trial identifiers (e.g., on ClinicalTrials.gov). These documents provide

comprehensive details on inclusion/exclusion criteria, dosing regimens, and outcome

measures. For preclinical studies, detailed methods would be found within the peer-reviewed

publications, which are not yet available for Irafamdastat's specific quantitative data from

multiple labs.

Conclusion
The available data on Irafamdastat provides a foundational understanding of its mechanism of

action as a dual FAAH and MAGL inhibitor. However, a comprehensive assessment of the

reproducibility of its experimental findings is currently hampered by the limited availability of

publicly accessible, peer-reviewed data from multiple independent laboratories. The preliminary

IC50 values from a commercial supplier offer a starting point, but further validation is crucial. As

the ongoing clinical trials for Alzheimer's disease-related agitation and multiple sclerosis-

associated spasticity progress, more data will become available, allowing for a more thorough

analysis of its clinical efficacy and safety profile across different patient populations. For

researchers, this highlights the importance of data sharing and publication to facilitate the

critical process of scientific validation and reproducibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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